
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Overview
Description
4-Iodo-2,2-dimethyl-tetrahydro-pyran is an organic compound with the molecular formula C7H13IO It is a derivative of tetrahydropyran, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the second position is substituted with two methyl groups
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Action Environment
The action, efficacy, and stability of 4-Iodo-2,2-dimethyl-tetrahydro-pyran can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it should be stored at 2-8°C and protected from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran typically involves the iodination of 2,2-dimethyl-tetrahydro-pyran. One common method is the reaction of 2,2-dimethyl-tetrahydro-pyran with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,2-dimethyl-tetrahydro-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,2-dimethyl-tetrahydro-pyran.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Various substituted tetrahydropyran derivatives.
Oxidation Reactions: Oxidized forms of the compound, such as alcohols or ketones.
Reduction Reactions: 2,2-Dimethyl-tetrahydro-pyran.
Scientific Research Applications
Introduction to 4-Iodo-2,2-dimethyl-tetrahydro-pyran
This compound (CAS No. 882687-80-1) is a chemical compound characterized by a tetrahydropyran ring substituted with an iodine atom at the 4-position and two methyl groups at the 2-position. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Table 1: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Iodine substitution | High electrophilicity due to iodine |
4-Bromo-2,2-dimethyl-tetrahydro-pyran | Bromine instead of iodine | Similar reactivity but different selectivity |
4-Chloro-2,2-dimethyl-tetrahydro-pyran | Chlorine substitution | Lower reactivity compared to iodine |
Medicinal Chemistry
Research indicates that this compound may possess pharmacological properties that could be explored for drug development. Compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic applications . For instance, it could be investigated for its efficacy in treating diseases where iodine-containing compounds are beneficial.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in various organic reactions, making it valuable in synthetic pathways . The ability to react with nucleophiles and electrophiles positions it as a versatile reagent in organic synthesis.
Crop Protection
There is potential for applications in agrochemicals where such compounds could be utilized for crop protection formulations. The structural features of this compound may confer specific biological activity against pests or pathogens affecting crops .
Comparison with Similar Compounds
4-Bromo-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a bromine atom instead of iodine.
4-Chloro-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a chlorine atom instead of iodine.
2,2-Dimethyl-tetrahydro-pyran: The parent compound without the halogen substitution.
Uniqueness: 4-Iodo-2,2-dimethyl-tetrahydro-pyran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with molecular targets.
Biological Activity
4-Iodo-2,2-dimethyl-tetrahydro-pyran is an organic compound with the molecular formula CHIO. It is characterized by the presence of an iodine atom at the fourth position of the tetrahydropyran ring, and two methyl groups at the second position. This structural modification imparts unique chemical properties and potential biological activities.
- Molecular Weight : 240.08 g/mol
- Density : Specific density values are not widely reported but can vary based on purity and environmental conditions.
- Boiling Point : Not explicitly documented in available literature.
This compound acts primarily as an intermediate in organic synthesis. However, its biological activity may stem from its interactions with various biological targets, including enzymes and receptors. The iodine atom's presence enhances its electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions that can affect biological pathways.
Research Findings
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. The presence of halogens like iodine can enhance the ability of these compounds to penetrate bacterial cell walls and disrupt cellular processes.
- Biochemical Assays : As a probe in biochemical assays, this compound can help elucidate metabolic pathways and enzyme activity. Its unique structure allows for specific interactions with enzymes involved in critical biological processes.
- Synthesis of Bioactive Compounds : It serves as a building block for synthesizing more complex molecules that may have potential therapeutic applications, including anticancer and anti-inflammatory agents.
Case Study 1: Antimicrobial Activity
A study investigated the use of halogenated tetrahydropyrans in combating antibiotic-resistant bacteria. The findings indicated that derivatives with iodine showed increased efficacy against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of peptidoglycan synthesis in bacterial cell walls.
Case Study 2: Enzyme Interaction
Research into enzyme inhibition revealed that this compound could act as a reversible inhibitor for certain bacterial enzymes involved in amino acid biosynthesis. This inhibition was linked to structural similarities between the compound and natural substrates, allowing it to bind effectively within active sites.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-Bromo-2,2-dimethyl-tetrahydro-pyran | Bromine substitution | Moderate antimicrobial effects |
4-Chloro-2,2-dimethyl-tetrahydro-pyran | Chlorine substitution | Lower antimicrobial potency |
2,2-Dimethyl-tetrahydro-pyran | Parent compound without halogen | Limited biological activity |
Uniqueness of this compound
The presence of iodine distinguishes this compound from its bromine and chlorine counterparts by enhancing its reactivity due to iodine's larger atomic radius and higher electronegativity. This unique property can lead to different reaction pathways and interactions with molecular targets, potentially resulting in enhanced biological activity.
Properties
IUPAC Name |
4-iodo-2,2-dimethyloxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMPYIKWARWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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